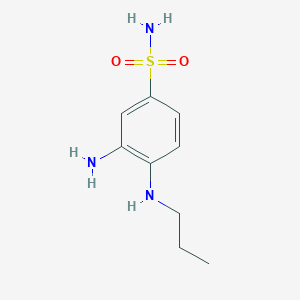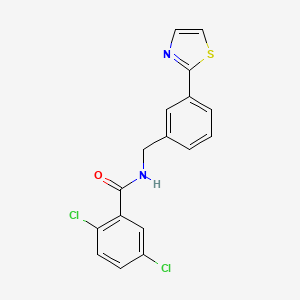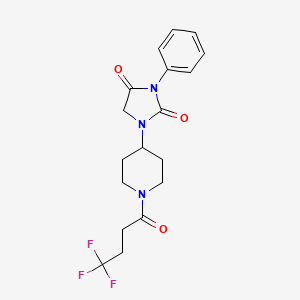
3-Phenyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups, including a phenyl group, a piperidinyl group, and an imidazolidinedione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific studies on this compound, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure, particularly the functional groups present. For example, the carbonyl groups in the imidazolidinedione part of the molecule could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Some properties can also be predicted based on the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research, particularly in the synthesis of derivatives that exhibit cytotoxic effects against cancer cell lines. The presence of the imidazolidine-2,4-dione moiety is significant in the development of new therapeutic agents .
Antimicrobial and Antioxidant Activities
The structural framework of this compound allows for the synthesis of derivatives with notable antimicrobial properties. These derivatives can be compared to reference drugs like amoxicillin for their antibacterial efficacy, and to fluconazole for antifungal activity . Additionally, the antioxidant potential of these derivatives contributes to their therapeutic value.
Chemical Sensor Development
In the field of chemical engineering, derivatives of this compound are used in the preparation of functionalized sol-gel matrix materials. These materials are crucial for the development of chemical sensors, including those for detecting organophosphonate nerve agents .
Pharmacological Applications
The compound’s derivatives have been utilized in pharmacology, particularly in the synthesis of ketoimines with trifluoromethyl substituents. These ketoimines are important for their potential medicinal properties, including the chelate extraction of trivalent lanthanides and the formation of ternary lanthanide complexes .
Biochemical Studies
In biochemistry, the compound’s derivatives serve as ligands in various biochemical processes. Their ability to form complexes with metal cations is leveraged in biochemical assays and studies .
Materials Science
The compound is instrumental in materials science, especially in the synthesis of new materials with specific properties. Its derivatives can be used to create novel materials with desired characteristics for industrial applications .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or environmentally hazardous. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-1-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c19-18(20,21)9-6-15(25)22-10-7-13(8-11-22)23-12-16(26)24(17(23)27)14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFRDDYSWNPARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


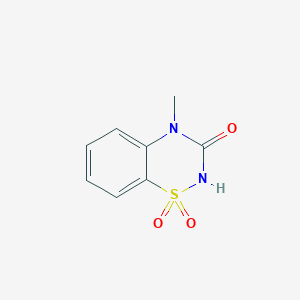

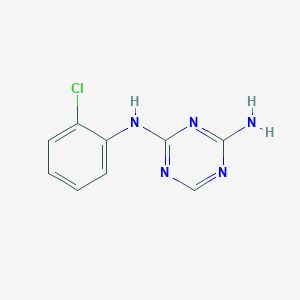
![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)

![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)
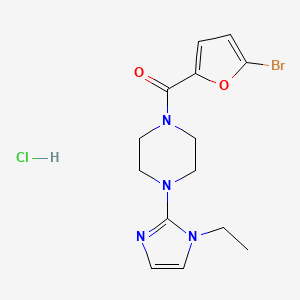
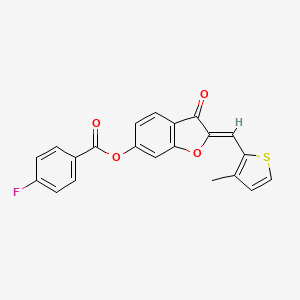

![1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B2855564.png)
![N-{3-[cyclopentyl(2-furylmethyl)amino]propyl}-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2855566.png)
